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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics

of two prominent salt forms of the atypical antipsychotic, ziprasidone: the hydrochloride and the

mesylate. This document is intended to serve as a critical resource for researchers, scientists,

and professionals engaged in drug development, offering detailed data, experimental protocols,

and logical frameworks to inform formulation strategies and salt selection processes.

Executive Summary
Ziprasidone is classified as a Biopharmaceutics Classification System (BCS) Class II

compound, characterized by high membrane permeability and low aqueous solubility.[1][2] This

inherent low solubility presents a significant challenge in the development of bioavailable oral

dosage forms. The choice of salt form is a critical determinant of the physicochemical

properties of an active pharmaceutical ingredient (API), directly impacting its solubility,

dissolution rate, and ultimately, its clinical efficacy. This guide focuses on the two commercially

relevant salt forms: ziprasidone hydrochloride, used in oral capsule formulations

(Geodon®/Zeldox®), and ziprasidone mesylate, utilized in the intramuscular injection

formulation.[3][4][5] While extensive quantitative solubility data is available for the

hydrochloride salt, the solubility profile of the mesylate salt is primarily inferred from its

formulation context.
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Ziprasidone Hydrochloride: Solubility Profile
Ziprasidone hydrochloride is the salt form selected for oral administration. Its solubility is a

critical factor influencing the dissolution and subsequent absorption from the gastrointestinal

tract.

Quantitative Solubility Data
The aqueous solubility of ziprasidone hydrochloride has been reported with some variability

across different sources, which may be attributable to differences in experimental conditions

such as temperature, pH, and the specific crystalline form of the salt. It is generally

characterized as being from very slightly soluble to sparingly soluble in aqueous media.

Solvent/Medium Solubility (mg/mL) Source(s)

Water ~ 0.210

Water 0.00718

Water 0.0003

Dimethyl sulfoxide (DMSO) ~ 1.2

Dimethylformamide (DMF) ~ 0.16

1:2 DMSO:PBS (pH 7.2) ~ 0.33

Table 1: Quantitative Solubility of Ziprasidone Hydrochloride in Various Solvents.

pH-Dependent Solubility
As a weak base, the solubility of ziprasidone is expected to be pH-dependent, with higher

solubility at lower pH values where the molecule is protonated. In phosphate buffer solutions

with a pH above 6.8, ziprasidone free base is practically insoluble.

Ziprasidone Mesylate: An Indirect Assessment of
Solubility
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Direct quantitative aqueous solubility data for ziprasidone mesylate is not readily available in

the public domain. However, its use in an injectable formulation provides significant insights

into its solubility characteristics.

Formulation Context and Inferred Solubility
Ziprasidone mesylate is the active component in the intramuscular injection formulation of

Geodon®. This formulation is a lyophilized powder that is reconstituted prior to administration.

Crucially, the formulation includes sulfobutylether β-cyclodextrin as a solubilizing agent to

enable the formation of a solution suitable for injection.

The necessity of a complexing agent strongly implies that ziprasidone mesylate has an

intrinsically low aqueous solubility, insufficient for preparing a concentrated solution for

intramuscular administration. Patents also allude to the development of ziprasidone mesylate
hydrates as a strategy to enhance solubility.

Attribute Observation Implication Source(s)

Formulation
Used in intramuscular

injection.

Requires a salt form

suitable for parenteral

administration.

Excipients

Formulated with

sulfobutylether β-

cyclodextrin.

The salt's intrinsic

aqueous solubility is

too low for the

required

concentration; a

solubilizing agent is

necessary.

Hydrate Forms

Patents describe the

creation of mesylate

hydrates.

This is a common

strategy to improve

the solubility and

stability of a salt form.

Table 2: Qualitative and Inferred Solubility Characteristics of Ziprasidone Mesylate.
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Comparative Analysis and Formulation Rationale
The selection of the hydrochloride salt for oral capsules and the mesylate salt for intramuscular

injection reflects a deliberate drug development strategy based on the specific requirements of

each route of administration.

For Oral Administration: The primary challenge is overcoming the low solubility in the

gastrointestinal tract to ensure adequate dissolution and absorption. While ziprasidone

hydrochloride has low solubility, it is sufficient for a solid oral dosage form, especially when

administered with food, which is known to increase its bioavailability by approximately 50%.

For Intramuscular Administration: This route requires a much higher concentration of the

drug in a small volume of solution. The intrinsic solubility of both the hydrochloride and

mesylate salts is inadequate for this purpose. The selection of the mesylate salt was likely

influenced by its compatibility with solubilizing agents like cyclodextrins and its stability in the

lyophilized and reconstituted forms.

The logical relationship governing the salt form selection is illustrated in the diagram below.

Oral Formulation (Capsule)

Intramuscular Formulation (Injection)

Requirement:
Sufficient dissolution in GI tract Ziprasidone Hydrochloride

Leads to selection of
Outcome:

Solid dosage form, bioavailability
enhanced with food

Requirement:
High concentration in small volume Ziprasidone Mesylate

Leads to selection of

+ Solubilizing Agent
(Cyclodextrin)

Outcome:
Reconstitutable solution for injection

Click to download full resolution via product page

Figure 1: Logical workflow for ziprasidone salt selection based on formulation requirements.
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Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)
The following protocol outlines a standardized shake-flask method for determining the

equilibrium solubility of ziprasidone salts, consistent with guidelines from the World Health

Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.

Materials and Equipment
Ziprasidone hydrochloride/mesylate reference standard

pH buffers (pH 1.2, 4.5, 6.8, and 7.5)

Scintillation vials or glass flasks with screw caps

Calibrated pH meter

Analytical balance

Constant temperature shaker bath or incubator (set to 37 ± 1 °C)

Centrifuge

Syringes and syringe filters (e.g., 0.45 µm PVDF)

High-Performance Liquid Chromatography (HPLC) system with UV detector

Volumetric flasks and pipettes

Procedure
Preparation of Media: Prepare standardized aqueous buffers at pH 1.2 (0.1 N HCl), 4.5

(acetate buffer), and 6.8 (phosphate buffer).

Sample Preparation: Add an excess amount of the ziprasidone salt to a vial containing a

known volume (e.g., 10 mL) of each pH buffer. The excess solid should be clearly visible.
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Equilibration: Place the sealed vials in a shaker bath maintained at 37 ± 1 °C. Agitate the

samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

Time to equilibrium should be established by taking measurements at multiple time points

(e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.

Sample Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials

to sediment the excess solid.

Filtration and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and

immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range

of the analytical method.

Quantification: Analyze the concentration of the dissolved ziprasidone salt in the diluted

filtrate using a validated HPLC-UV method.

pH Measurement: Measure the pH of the saturated solution in each vial after equilibration to

confirm it has not significantly deviated from the initial buffer pH.

The workflow for this experimental protocol is visualized below.
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Figure 2: Experimental workflow for determining equilibrium solubility via the shake-flask
method.

Conclusion
The selection between ziprasidone hydrochloride and ziprasidone mesylate is a clear

example of a formulation-driven decision based on the physicochemical properties of the salts.

Ziprasidone hydrochloride possesses low but sufficient solubility for development as a solid oral

dosage form, where its bioavailability is significantly modulated by food. In contrast, the

mesylate salt, while also exhibiting low intrinsic aqueous solubility, is amenable to advanced

formulation techniques such as complexation with cyclodextrins, enabling its use in a high-

concentration parenteral formulation. This guide provides the available quantitative data for the

hydrochloride salt and a logical framework for understanding the properties of the mesylate

salt, alongside a robust protocol for further experimental determination of solubility, to aid

scientists in the ongoing development of ziprasidone formulations and other BCS Class II

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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